molecular formula C20H20N2O3 B2643484 Methyl 4-[(2-ethoxyphenyl)amino]-6-methylquinoline-2-carboxylate CAS No. 1207026-27-4

Methyl 4-[(2-ethoxyphenyl)amino]-6-methylquinoline-2-carboxylate

Cat. No.: B2643484
CAS No.: 1207026-27-4
M. Wt: 336.391
InChI Key: RYPSDIIKCMQKQJ-UHFFFAOYSA-N
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Description

Methyl 4-[(2-ethoxyphenyl)amino]-6-methylquinoline-2-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2-ethoxyphenyl)amino]-6-methylquinoline-2-carboxylate typically involves a multi-step process. One common method starts with the preparation of 2-ethoxyaniline, which is then reacted with 6-methylquinoline-2-carboxylic acid under specific conditions to form the desired product. The reaction often requires the use of catalysts and solvents to facilitate the process and achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2-ethoxyphenyl)amino]-6-methylquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Methyl 4-[(2-ethoxyphenyl)amino]-6-methylquinoline-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-[(2-ethoxyphenyl)amino]-6-methylquinoline-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(2-hydroxyphenyl)amino]-6-methylquinoline-2-carboxylate
  • Methyl 4-[(2-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate
  • Methyl 4-[(2-chlorophenyl)amino]-6-methylquinoline-2-carboxylate

Uniqueness

Methyl 4-[(2-ethoxyphenyl)amino]-6-methylquinoline-2-carboxylate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets compared to similar compounds.

Properties

IUPAC Name

methyl 4-(2-ethoxyanilino)-6-methylquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-4-25-19-8-6-5-7-16(19)22-17-12-18(20(23)24-3)21-15-10-9-13(2)11-14(15)17/h5-12H,4H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYPSDIIKCMQKQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC2=CC(=NC3=C2C=C(C=C3)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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